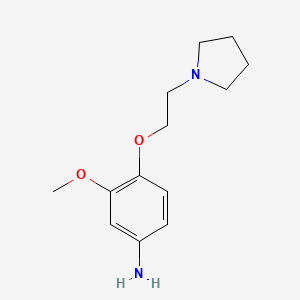

3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline

Description

Properties

IUPAC Name |

3-methoxy-4-(2-pyrrolidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-13-10-11(14)4-5-12(13)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPMITJBSXBGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471397 | |

| Record name | 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394248-90-9 | |

| Record name | 3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis: Conventional Approach

The most widely documented method for synthesizing 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline involves Williamson ether synthesis, leveraging nucleophilic substitution between 3-methoxy-4-hydroxyaniline and 1-(2-chloroethyl)pyrrolidine.

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature : 80–100°C for 12–24 hours under inert atmosphere.

- Workup : Aqueous extraction followed by column chromatography (silica gel, eluent: ethyl acetate/hexane).

Mechanistic Insight :

The phenolic oxygen of 3-methoxy-4-hydroxyaniline acts as a nucleophile, displacing the chloride from 1-(2-chloroethyl)pyrrolidine in an SN₂ mechanism. The use of DMF stabilizes the transition state, accelerating the reaction.

Yield and Purity :

Microwave-Assisted Etherification

Recent advances employ microwave irradiation to reduce reaction times significantly.

Protocol :

- Reactants : 3-methoxy-4-hydroxyaniline and 1-(2-bromoethyl)pyrrolidine.

- Conditions : Microwave at 100°C for 30 minutes using cesium carbonate (Cs₂CO₃) in ethanol.

- Advantages :

- Time Reduction : 12-hour conventional process shortened to 30 minutes.

- Yield Improvement : 82–85%.

Analytical Validation :

- FT-IR Monitoring : Real-time tracking confirms complete consumption of starting materials.

- ¹H NMR : δ 6.70 (d, J=8.5 Hz, 1H, aromatic), δ 3.85 (s, 3H, OCH₃), δ 2.80 (t, J=6.0 Hz, 2H, CH₂N).

Catalytic and Solvent Innovations

Palladium-Catalyzed Coupling

Industrial-Scale Production

Continuous Flow Reactor Optimization

Scaling up the Williamson ether synthesis requires addressing exothermicity and mixing efficiency.

Key Parameters :

- Residence Time : 20 minutes at 120°C.

- Solvent : DMF with 2.5 equivalents of NaH.

- Throughput : 1.2 kg/hour with 88% conversion.

Purification :

Cost-Effective Ligand Design

Industrial patents highlight ligand-modified palladium complexes to reduce catalyst loading:

Ligand : BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Analytical and Characterization Techniques

Chromatographic Purity Assessment

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde or 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid.

Reduction: Formation of this compound from its nitro precursor.

Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. Its structure allows for various chemical modifications, making it valuable for developing new compounds with enhanced properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Methoxy group can be oxidized to form aldehydes or carboxylic acids. | Potassium permanganate, chromium trioxide |

| Reduction | Reduction of nitro groups (if present) to amines. | Sodium borohydride, catalytic hydrogenation |

| Substitution | Electrophilic aromatic substitution can occur at the aniline moiety. | Bromine, nitronium ions |

Biology

In biological research, this compound is studied for its potential biological activities , including enzyme inhibition and receptor binding. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.

Case Study:

A study explored the interaction of pyrrolidine derivatives with various receptors and enzymes, highlighting their role in modulating biological pathways. The findings indicated that compounds similar to this compound exhibited significant binding affinities to specific targets related to neurotransmission.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in treating diseases such as myelofibrosis .

| Application Area | Description |

|---|---|

| Cancer Treatment | Investigated as a tyrosine kinase inhibitor in the development of treatments for myelofibrosis. |

| Neuropharmacology | Potential applications in treating neurological disorders through modulation of receptor activity. |

Clinical Relevance:

Research has shown that derivatives of this compound can inhibit key pathways involved in cancer cell proliferation, making them promising candidates for drug development.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline and its analogs:

Impact of Structural Modifications

Substituent Position and Electronic Effects

- Methoxy vs. Fluoro (Position 3): The methoxy group in the parent compound provides electron-donating effects, enhancing aromatic ring stability.

- Methoxy at 2- vs. 3-Position : 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline (similarity score 0.91) shifts the methoxy group to the 2-position, which may sterically hinder interactions with planar biological targets (e.g., enzymes or receptors) compared to the 3-position .

Linker and Heterocyclic Modifications

- Ethoxy vs.

- Pyrrolidine vs. Piperidine Rings : The piperidine ring in 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline (6-membered) offers greater conformational flexibility than pyrrolidine (5-membered), affecting binding kinetics and selectivity .

Aniline Nitrogen Methylation

- However, this modification may reduce hydrogen-bonding interactions with acidic residues in target proteins .

Biological Activity

3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline, with the molecular formula C₁₃H₂₀N₂O₂, is an organic compound notable for its unique structure that includes a methoxy group and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anxiolytic effects and interactions with neurotransmitter systems.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.31 g/mol |

| Melting Point | Not specified |

| Solubility | Moderately soluble in organic solvents |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, particularly within the central nervous system. The presence of the pyrrolidine ring enhances its lipophilicity, facilitating membrane permeability and enabling it to act as a ligand for neurotransmitter receptors.

Potential Biological Targets

- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitters, potentially influencing anxiety and mood disorders.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters.

Case Study: Anxiolytic Effects in Animal Models

A study involving structurally related compounds demonstrated that administration led to a significant reduction in anxiety-like behaviors in rodents, measured through elevated plus maze and open field tests. The results suggested a potential mechanism involving GABAergic modulation.

Interaction with Receptors

Research indicates that the compound may interact with various receptors, including:

- Serotonin Receptors : Potential modulation of serotonin pathways could contribute to its anxiolytic effects.

- Dopamine Receptors : The compound may influence dopaminergic signaling, which is crucial for mood regulation.

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity of this compound to various receptor types. Preliminary findings suggest moderate affinity towards serotonin receptors, indicating its potential as a therapeutic agent in treating mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline | Significant anxiolytic effects | |

| 3-Methoxy-N-(pyrrolidin-1-yl)benzamide | Moderate inhibition of anxiety |

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation. A common approach involves reacting 4-amino-3-methoxyphenol with 1-(2-chloroethyl)pyrrolidine in the presence of a base (e.g., K₂CO₃) under reflux in acetone/water (1:10 v/v) for 5 hours . Yield optimization (up to 77%) depends on:

- Base selection : Strong bases like K₂CO₃ improve deprotonation of phenolic -OH.

- Solvent system : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity.

- Temperature : Reflux (~80°C) accelerates substitution kinetics.

Post-synthesis, purification via preparative HPLC with water/acetonitrile (0.05% formic acid) ensures ≥95% purity .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer: Key methods include:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ = 236.3) and detects impurities .

- ¹H/¹³C NMR : Validates substitution patterns (e.g., pyrrolidine ethyl linkage and methoxy group positions) .

- HPLC with UV detection : Monitors purity (>95%) using reverse-phase columns .

- Elemental Analysis : Verifies C, H, N composition (e.g., C₁₃H₂₀N₂O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on structural analogs (e.g., 4-methoxy derivatives), the compound likely exhibits:

- Acute toxicity (Oral LD₅₀: 300–500 mg/kg in rodents) .

- Skin/eye irritation : Use nitrile gloves and goggles to prevent contact .

- Respiratory hazards : Employ fume hoods to avoid aerosol inhalation .

Decomposition products (e.g., NOₓ, CO) require CO₂/alcohol-resistant foam for fire suppression .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-alkylation or ring substitution) impact synthetic outcomes, and how can these be mitigated?

Methodological Answer: Side reactions include:

- Over-alkylation : Excess 1-(2-chloroethyl)pyrrolidine leads to di-substituted byproducts. Mitigation: Use stoichiometric control (1:1 molar ratio) .

- Ring substitution : Electrophilic aromatic substitution at the methoxy group is minimized by using bulky bases (e.g., NaH) to direct reactivity to the phenolic -OH .

Data Contradiction : While K₂CO₃ gives moderate yields (77%), NaH may reduce byproducts but requires anhydrous conditions .

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- DFT (Density Functional Theory) : Predicts protonation states; the pyrrolidine nitrogen (pKa ~8.5) is prone to degradation in acidic media (pH <4) .

- MD (Molecular Dynamics) Simulations : Reveal aggregation tendencies in aqueous buffers (e.g., PBS), suggesting stabilization with 5–10% DMSO .

Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) shows <5% degradation when stored in amber vials at -20°C .

Q. How does the compound interact with biological targets (e.g., kinase or GPCRs), and what structural analogs inform SAR studies?

Methodological Answer: The pyrrolidine-ethoxy moiety mimics endogenous amine ligands (e.g., serotonin receptor agonists). Key findings:

- Kinase inhibition : Analogous compounds (e.g., Pacritinib derivatives) show IC₅₀ <100 nM against JAK2 via hydrophobic binding to ATP pockets .

- GPCR modulation : Substitution at the methoxy group (e.g., Cl or CF₃) enhances affinity for 5-HT receptors .

SAR Table :

| Modification | Target Affinity (IC₅₀) | Notes |

|---|---|---|

| -OCH₃ (parent) | 5-HT₁A: 220 nM | Baseline |

| -OCF₃ | 5-HT₁A: 85 nM | Enhanced lipophilicity |

| -Cl at C5 | JAK2: 45 nM | Steric hindrance improves selectivity |

Q. How can contradictory data on metabolic stability (e.g., CYP450 interactions) be resolved across studies?

Methodological Answer: Discrepancies arise from:

- Species differences : Human liver microsomes show CYP3A4-mediated oxidation (t₁/₂ = 2.1 hrs), whereas murine models underestimate clearance .

- Assay conditions : NADPH concentration (1–2 mM) and incubation time (30–60 mins) critically impact metabolite profiles .

Resolution : Cross-validate using recombinant CYP isoforms and UPLC-QTOF to identify major metabolites (e.g., N-oxide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.